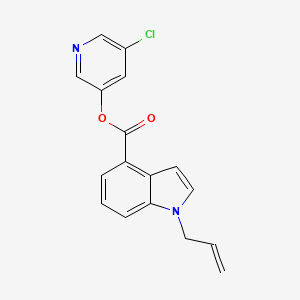
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,6-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate is a complex organic compound with a specific stereochemistry It is characterized by multiple acetoxy groups attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups on the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the corresponding tetrahydropyran-2-yl alcohol, while oxidation can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate can be compared with other acetylated tetrahydropyran derivatives:
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-(2-azidoethoxy)ethoxy)oxan-2-yl]methyl acetate: Similar structure but with different substituents, leading to distinct chemical properties.
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate: Differing in the number and type of functional groups, affecting its reactivity and applications.
The uniqueness of (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate lies in its specific stereochemistry and the presence of multiple acetoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-yl](113C)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,16+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-KGEKMHKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
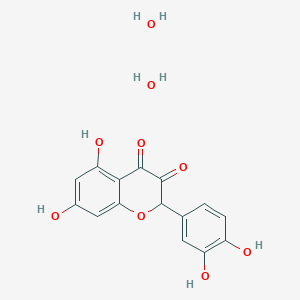
![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)
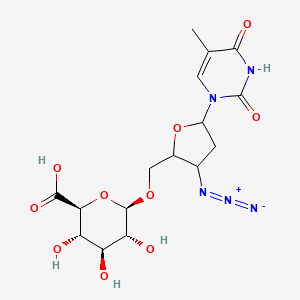
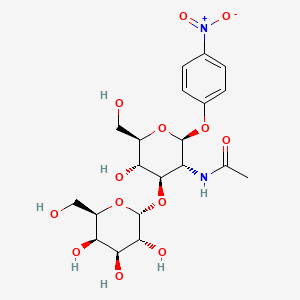
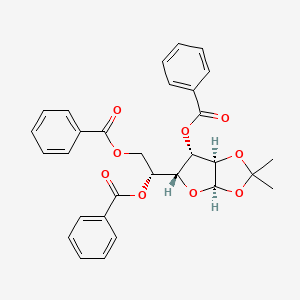
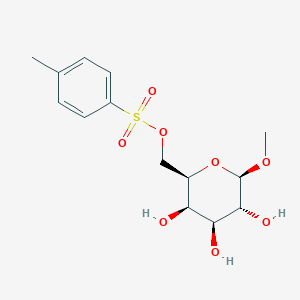
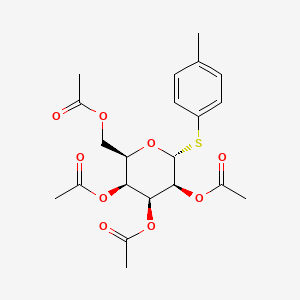

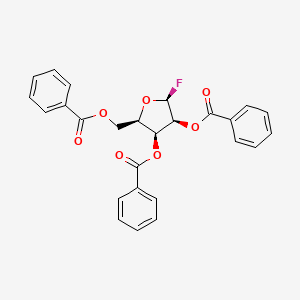
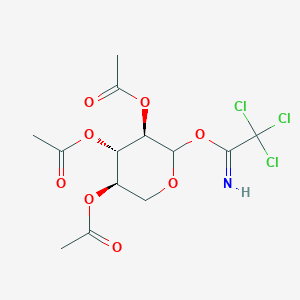
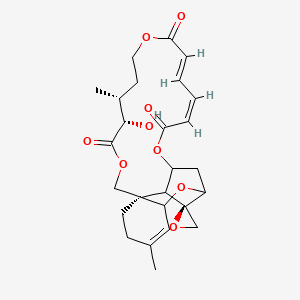
![Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-](/img/structure/B8220858.png)
